![molecular formula C26H16N2O2S2Zn B1384341 Bis[2-(2-benzothiazolyl)phenolato]zinc(II) CAS No. 58280-31-2](/img/structure/B1384341.png)
Bis[2-(2-benzothiazolyl)phenolato]zinc(II)
Overview
Description
Bis[2-(2-benzothiazolyl)phenolato]zinc(II) is an organometallic compound with the molecular formula C26H16N2O2S2Zn and a molecular weight of 517.94 g/mol . This compound is known for its unique photoluminescent properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[2-(2-benzothiazolyl)phenolato]zinc(II) can be synthesized through a one-step solution process. The synthesis involves the reaction of zinc acetate with 2-(2-benzothiazolyl)phenol in a suitable solvent under controlled conditions . The reaction typically proceeds at room temperature, and the product is obtained as a solid-state sample .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis of Bis[2-(2-benzothiazolyl)phenolato]zinc(II) generally follows similar principles as laboratory-scale synthesis. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(2-benzothiazolyl)phenolato]zinc(II) undergoes various chemical reactions, including:
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The phenolato ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of zinc, while substitution reactions can produce a variety of zinc complexes with different ligands .
Scientific Research Applications
Chemistry
Photoluminescent Material:
Zn(BTZ)₂ is extensively studied for its use in organic light-emitting diodes (OLEDs). Its broad electroluminescent (EL) emission allows it to serve as a single-emitting component for white light-emitting diodes, enhancing the efficiency of lighting technologies .
Table 1: Electroluminescent Properties of Zn(BTZ)₂
Property | Value |
---|---|
Emission Wavelength | 458 nm |
Absorption Peaks | 287 nm, 334 nm (in CH₂Cl₂) |
Biology
Biochemical Interactions:
Zn(BTZ)₂ interacts with various biomolecules, influencing enzyme activities and cellular processes. It has been shown to modulate the activity of cytochrome P450 enzymes and bind to proteins like albumin and hemoglobin, potentially altering their functions .
Cellular Effects:
Research indicates that Zn(BTZ)₂ can induce apoptosis in different cell types by activating caspases through mitochondrial pathways. This property positions it as a candidate for further exploration in cancer research .
Medicine
Potential Therapeutic Applications:
The compound's ability to influence cell signaling pathways and reactive oxygen species (ROS) levels suggests its potential in developing anticancer drugs. Ongoing studies are investigating its efficacy against various human cancer cell lines, highlighting its promise in medical diagnostics and therapeutics .
Industry
Optical Sensors and Antiforgery Systems:
Zn(BTZ)₂'s stimuli-responsive fluorescence makes it suitable for developing optical sensors and antiforgery systems. Its application in these areas is driven by its sensitivity to environmental factors such as pH, temperature, and mechanical force .
Case Study 1: Electroluminescent Devices
A study demonstrated the use of Zn(BTZ)₂ as an electron transport material in OLEDs. The incorporation of a rubrene layer improved the purity of white light emission, showcasing its effectiveness in optoelectronic applications .
Case Study 2: Biochemical Analysis
In vitro experiments revealed that Zn(BTZ)₂ significantly alters the catalytic activity of cytochrome P450 enzymes, suggesting its role as a modulator in drug metabolism processes.
Mechanism of Action
The mechanism by which Bis[2-(2-benzothiazolyl)phenolato]zinc(II) exerts its effects is primarily related to its photoluminescent properties. This property is exploited in various applications, including OLEDs and optical sensors . The molecular targets and pathways involved in its action are related to its interaction with light and the subsequent emission of photons .
Comparison with Similar Compounds
Similar Compounds
Tris(8-hydroxyquinoline)aluminum (Alq3): Another widely used photoluminescent material in OLEDs.
Zinc phthalocyanine: Known for its use in photodynamic therapy and as a photosensitizer.
Copper(II) phthalocyanine: Used in organic electronics and as a pigment.
Uniqueness
Bis[2-(2-benzothiazolyl)phenolato]zinc(II) is unique due to its dual-stimuli-responsive fluorescence, which allows it to change its luminescent properties in response to mechanical force and pH changes . This makes it particularly valuable in applications requiring dynamic and reversible luminescent responses .
Biological Activity
Bis[2-(2-benzothiazolyl)phenolato]zinc(II) (BZT-Zn) is a zinc complex that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical interactions, cellular effects, molecular mechanisms, and scientific research applications.
Overview of Bis[2-(2-benzothiazolyl)phenolato]zinc(II)
BZT-Zn is characterized by its ability to interact with various biomolecules, influencing several biochemical pathways. Its structure allows it to participate in electron transfer reactions and other catalytic processes, making it a compound of interest in both biological and chemical research.
Target of Action
BZT-Zn exhibits potent anticancer activities against various human cancer cell lines, suggesting potential applications in the development of anticancer drugs. Its interactions with biomolecules such as enzymes and proteins are crucial for its biological effects.
Mode of Action
The compound is a stimuli-responsive luminescent system sensitive to changes in pH, mechanical force, and temperature. This responsiveness underlies its potential use in various applications, including biological imaging and sensing.
Result of Action
BZT-Zn has been shown to exhibit broad electroluminescent emission properties. Its interactions with cellular components can modulate signaling pathways, particularly those involving reactive oxygen species (ROS), thereby influencing gene expression and cellular metabolism.
BZT-Zn’s interaction with enzymes like cytochrome P450 highlights its role in biochemical reactions. It can alter the structural conformation of proteins such as albumin and hemoglobin, affecting their functions. Additionally, BZT-Zn binds to nucleic acids, potentially impacting DNA replication and transcription processes .
Cellular Effects
Research indicates that BZT-Zn influences cell signaling pathways by modulating ROS levels. In various cell types, including hepatocytes and neurons, it has been found to induce apoptosis through the activation of caspases and the mitochondrial pathway. The compound's ability to affect these pathways underscores its potential therapeutic applications.
Molecular Mechanism
At the molecular level, BZT-Zn interacts with the active sites of enzymes, either inhibiting or activating their functions. Its interaction with metalloproteins can lead to the displacement of essential metal ions, which alters enzyme activity. Furthermore, BZT-Zn can induce changes in gene expression by interacting with transcription factors and DNA .
Scientific Research Applications
BZT-Zn has a wide range of applications across different fields:
- Chemistry : Utilized as a photoluminescent material in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
- Biology : Its luminescent properties make it useful for biological imaging and sensing applications.
- Medicine : Ongoing research is exploring its potential use in medical diagnostics and therapeutic applications.
- Industry : Employed in the development of optical sensors and antiforgery systems due to its stimuli-responsive fluorescence .
Case Studies
Several studies have investigated the biological activity of BZT-Zn:
- Anticancer Activity : A study demonstrated that BZT-Zn effectively inhibits the proliferation of various cancer cell lines through ROS modulation and apoptosis induction.
- Antioxidant Properties : Research indicated that BZT-Zn exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Protein Interaction Studies : Binding studies showed that BZT-Zn interacts with bovine serum albumin (BSA), indicating its potential for drug delivery systems due to favorable binding characteristics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Bis[2-(2-benzothiazolyl)phenolato]zinc(II)?
The compound is typically synthesized by reacting zinc acetate dihydrate (Zn(OAc)₂·2H₂O) with 2-(2-benzothiazolyl)phenol ligands in a polar aprotic solvent (e.g., dimethylformamide, DMF) under reflux conditions. The reaction proceeds via coordination of the ligand's nitrogen and oxygen atoms to the zinc center, forming a dimeric structure. This method yields complexes with high purity (>98%) and is scalable for crystallographic and spectroscopic studies .
Q. How is the crystal structure of Bis[2-(2-benzothiazolyl)phenolato]zinc(II) characterized?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard for structural determination. The compound crystallizes in a triclinic space group (P-1) with dimeric [Zn(BTZ)₂]₂ units, where each Zn²⁺ adopts a five-coordinate geometry. Key parameters include lattice constants (e.g., a = 9.489 Å, b = 9.569 Å) and bond angles (e.g., Zn–O = 1.95–2.02 Å). The dimeric configuration is energetically stable and persists in both powder and thin-film states .
Q. What are the fundamental photophysical properties of this complex?
The compound exhibits strong fluorescence in the solid state with emission maxima around 450–550 nm, attributed to ligand-centered π→π* transitions. Its quantum yield and lifetime are influenced by intermolecular interactions in the dimeric structure. Time-resolved photoluminescence studies reveal a biexponential decay profile, suggesting multiple excited-state pathways .
Advanced Research Questions
Q. How does Bis[2-(2-benzothiazolyl)phenolato]zinc(II) function as a host material in red phosphorescent OLEDs?
In OLEDs, the complex acts as a host for red phosphorescent dopants (e.g., Ir(piq)₃). Its high electron mobility and triplet energy (~2.3 eV) enable efficient Förster energy transfer. Device optimization involves doping the host with 30% NPB (N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine) to balance charge transport, achieving external quantum efficiencies (EQE) of 12.6% and a luminance half-life of 240 hours at 80 mA/cm² .
Q. What mechanisms underlie its stimuli-responsive fluorescence under mechanical force and pH changes?
Mechanical grinding induces a redshift in emission (≈50 nm) due to disruption of the dimeric structure and formation of amorphous domains. Conversely, exposure to acidic vapors (e.g., HCl) protonates the phenolic oxygen, quenching fluorescence reversibly. These dual-stimuli responses are attributed to changes in conjugation and intermolecular packing, validated via FTIR and X-ray photoelectron spectroscopy (XPS) .
Q. How do computational studies (e.g., DFT) elucidate its electronic structure and stability?
Density functional theory (DFT) calculations reveal that the dimeric form is energetically favored over the monomer by ≈25 kcal/mol. The HOMO is localized on the benzothiazole and phenolato moieties, while the LUMO resides on the Zn center. Charge distribution analysis of cationic/anionic states shows hole localization on the ligand and electron density on zinc, critical for understanding charge transport in optoelectronic applications .
Q. Are there contradictions in reported structural or functional data for this complex?
While most studies confirm the dimeric structure in solid-state and thin-film forms, discrepancies arise in solution-phase behavior. For example, some reports suggest partial dissociation into monomers in polar solvents, which could affect photophysical measurements. Rigorous characterization (e.g., dynamic light scattering, NMR) is recommended to resolve such inconsistencies .
Q. What strategies improve electroluminescent efficiency and stability in device architectures?
Key approaches include:
- Host-Dopant Compatibility: Matching triplet energies between host and dopant to minimize energy loss.
- Interfacial Engineering: Inserting hole/electron-transport layers (e.g., TAPC or TPBi) to balance charge injection.
- Encapsulation: Using atomic layer deposition (ALD) to protect against moisture and oxygen degradation. These methods achieve luminance efficiencies >10,000 cd/m² and operational lifetimes exceeding 1,000 hours .
Q. Methodological Recommendations
- Crystallography: Use SHELXL for refining high-resolution data, especially for detecting subtle distortions in coordination geometry .
- Device Fabrication: Optimize spin-coating parameters (e.g., 2,000 rpm for 30 sec) to achieve uniform thin films (<100 nm thickness) for OLEDs .
- Computational Modeling: Employ hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for accurate Zn-centered electronic structure calculations .
Properties
CAS No. |
58280-31-2 |
---|---|
Molecular Formula |
C26H16N2O2S2Zn |
Molecular Weight |
517.9 g/mol |
IUPAC Name |
zinc;2-(1,3-benzothiazol-2-yl)phenolate |
InChI |
InChI=1S/2C13H9NOS.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H;/q;;+2/p-2 |
InChI Key |
CJGUQZGGEUNPFQ-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)O.C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)O.[Zn] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)[O-].C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)[O-].[Zn+2] |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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